Product packaging for 2-Methylcyclobutan-1-amine(Cat. No.:CAS No. 89381-05-5)

2-Methylcyclobutan-1-amine

Cat. No.: B3296540
CAS No.: 89381-05-5
M. Wt: 85.15 g/mol
InChI Key: YYMQZXMSPLVJJN-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Modern Organic Chemistry

Cyclobutane derivatives, including 2-Methylcyclobutan-1-amine, are integral to modern organic chemistry due to their distinct structural and reactive properties. The four-membered ring of cyclobutane is characterized by significant ring strain, which makes these derivatives versatile intermediates in organic synthesis. acs.orgresearchgate.net This inherent strain facilitates selective bond cleavage, allowing for a range of chemical transformations such as ring-opening, ring-contraction, and ring-expansion reactions. acs.orgconsensus.appnih.gov

In medicinal chemistry, the incorporation of a cyclobutane ring is a strategic approach to introduce conformational restriction into a molecule. ru.nllifechemicals.comru.nl This can lead to improved pharmacological properties, such as enhanced metabolic stability and better binding to biological targets. ru.nlnih.gov Unlike other small rings or double bonds, the cyclobutane moiety can constrain a molecule's shape without drastically altering its electronic properties. lifechemicals.com The three-dimensional nature of the cyclobutane scaffold provides unique opportunities for designing novel drug candidates. nih.govnih.gov

Beyond pharmaceuticals, cyclobutane derivatives have found applications in materials science, contributing to the development of stress-responsive polymers and other advanced materials. lifechemicals.com The accessibility of cyclobutane derivatives through reliable synthetic methods further enhances their importance as molecular building blocks in a wide array of chemical research. acs.org

Historical Context and Evolution of Research on Cyclobutane Amines

The study of cyclobutane derivatives dates back to the early 20th century, with the first synthesis of cyclobutane itself achieved in 1907. ru.nlru.nlnih.gov However, the exploration of cyclobutane amines, and specifically this compound, is a more recent development in the field of synthetic organic chemistry.

Early research into amine synthesis, such as the work of Charles-Adolphe Wurtz in 1849 on methylamine (B109427), laid the foundational methodologies for creating more complex amine derivatives. The industrial production of methylamine began in the 1920s, but it was much later that chemists began to systematically investigate the synthesis and properties of cyclobutane-containing amines.

Initially, the synthesis of cyclobutane amines often involved multi-step protocols, such as the reduction or alkylation of corresponding nitriles or amides. A significant breakthrough came with the development of formal [2+2] cycloaddition reactions, which provided a more direct route to the cyclobutane core. For instance, the reaction of methyl 2-acetamidoacrylate with ketene (B1206846) diethyl acetal (B89532) has been used to create a cyclobutane intermediate that can be further transformed into 2-substituted cyclobutane amino acids. unirioja.es

More recent advancements have focused on developing stereoselective and more efficient synthetic methods. These include biocatalytic approaches, such as the use of imine reductases (IREDs) and transaminases, which have been successfully applied in the large-scale synthesis of chiral cyclobutane amine intermediates for pharmaceuticals. nih.govresearchgate.net Palladium-catalyzed reactions have also emerged as a powerful tool for creating cyclobutane products through novel carboamination reactions. These modern techniques have greatly expanded the accessibility and diversity of cyclobutane amines available for research.

Unique Structural Features and Conformational Preferences of this compound for Synthetic Applications

The synthetic utility of this compound is deeply rooted in its distinct structural characteristics. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. nih.gov This puckering creates different spatial arrangements for the substituents on the ring. In the case of this compound, the methyl and amine groups can adopt either cis or trans relationships relative to each other, leading to different stereoisomers with unique three-dimensional shapes.

The presence of the methyl group at the 2-position significantly influences the conformational preferences of the cyclobutane ring. This substitution pattern can affect the stability of different puckered conformations and, consequently, the reactivity of the molecule. The stereochemistry of the substituents is crucial, as it dictates how the molecule will interact with other reagents and catalysts in synthetic transformations. unirioja.espearson.com

These well-defined three-dimensional structures are highly valuable in stereocontrolled synthesis. acs.orgntu.ac.uk By selecting a specific stereoisomer of this compound, chemists can direct the outcome of a reaction to produce a desired product with high stereoselectivity. This level of control is essential in the synthesis of complex molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. The conformational rigidity of the cyclobutane ring, combined with the specific arrangement of its substituents, makes this compound a powerful building block for constructing sophisticated molecular architectures. lifechemicals.comru.nl

Overview of Key Academic Research Areas for this compound

The unique properties of this compound have positioned it as a valuable compound in several key areas of academic research. Its primary applications lie in organic synthesis and medicinal chemistry, where it serves as a versatile building block and a scaffold for new therapeutic agents.

Key Research Areas:

Asymmetric Synthesis: A major focus of research is the development of stereoselective methods to synthesize different isomers of this compound and its derivatives. unirioja.esbeilstein-journals.org This includes the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms, which is critical for creating enantiomerically pure compounds for pharmaceutical applications. unirioja.es

Medicinal Chemistry: The cyclobutane motif is increasingly being incorporated into drug discovery programs. nih.govnih.govvu.nl Research is actively exploring how the rigid, three-dimensional structure of this compound can be used to design molecules that bind selectively to specific biological targets, such as enzymes and receptors. smolecule.com This includes its use as a fragment in fragment-based drug discovery (FBDD) and as a bioisosteric replacement for other chemical groups to improve a drug's properties. nih.gov

Catalysis: The amine group in this compound can itself act as a catalyst or be incorporated into more complex catalyst structures. Research in this area investigates its potential in organocatalysis, where small organic molecules are used to accelerate chemical reactions. beilstein-journals.org

Reaction Methodology: Academic labs are continuously working to discover new chemical reactions and synthetic strategies. This compound and related compounds are often used as test substrates to explore the scope and limitations of novel synthetic methods, such as C-H activation and photoredox catalysis. rsc.orgcalstate.edu

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
IUPAC Name This compound
CAS Number 89381-05-5
Canonical SMILES CC1CCC1N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N B3296540 2-Methylcyclobutan-1-amine CAS No. 89381-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQZXMSPLVJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylcyclobutan 1 Amine and Its Analogs

Stereoselective Synthesis of 2-Methylcyclobutan-1-amine

The synthesis of this compound with specific stereochemistry is a significant challenge due to the strained nature of the four-membered ring and the presence of two adjacent stereocenters. Methodologies are focused on controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the methyl and amine groups.

Enantioselective Approaches (e.g., Asymmetric Strecker Synthesis, Organocatalysis)

Achieving enantiocontrol in the synthesis of this compound and its analogs often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutane (B1203170) derivatives. researchgate.netnih.gov Chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids and squaramides, have been successfully employed in sulfa-Michael additions to cyclobutenes. nih.gov This approach allows for the creation of thio-substituted cyclobutanes with high diastereoselectivity and enantioselectivity, which can serve as precursors to the target amine. nih.gov For instance, the reaction between an N-acyl-oxazolidinone-substituted cyclobutene (B1205218) and a thiol in the presence of a chiral squaramide catalyst can yield 1,2-disubstituted cyclobutanes with high enantiomeric ratios (er up to 99.7:0.3). nih.gov

While not explicitly detailed for 2-methylcyclobutanone in the reviewed literature, the principles of the Asymmetric Strecker Synthesis are applicable. This method would involve the reaction of 2-methylcyclobutanone with a cyanide source and ammonia (B1221849) (or a primary amine) in the presence of a chiral catalyst. The resulting α-aminonitrile intermediate could then be reduced to afford the chiral this compound.

The following table summarizes representative organocatalytic approaches to chiral cyclobutane synthesis.

Catalyst TypeReactionSubstratesKey Feature
Cinchona-based squaramideSulfa-Michael AdditionCyclobutene, ThiolHigh enantioselectivity (er up to 99.7:0.3) nih.gov
Primary amine organocatalystsAldol (B89426) ReactionCyclobutanone, Aromatic aldehydesHigh enantiomeric excess (ee) and diastereomeric ratio (d.r. up to 1:99) nih.gov

Diastereoselective Control in Cyclobutane Ring Formation

Controlling the diastereoselectivity in the synthesis of 2-methylcyclobutane derivatives involves directing the orientation of the methyl and amino (or precursor) groups to be either on the same side (cis) or opposite sides (trans) of the ring. This control is often established during the key ring-forming step. researchgate.net

In [2+2] cycloaddition reactions, the stereochemistry of the starting alkenes can be transferred to the cyclobutane product. libretexts.org The choice of catalyst and reaction conditions can also influence the diastereomeric outcome. For example, intermolecular asymmetric [2+2] cycloadditions using chiral catalysts can assemble cyclobutane adducts with specific stereochemistry. nih.gov

Ring contraction methodologies can also proceed with excellent stereocontrol. A novel method for the stereoselective synthesis of substituted cyclobutanes involves the contraction of readily accessible pyrrolidines. acs.orgchemistryviews.org This transformation can transfer the stereochemical information from the starting pyrrolidine (B122466) to the cyclobutane product without erosion, even when all stereocenters are destroyed and reformed during the reaction. acs.org For example, the ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org

Cyclization Reactions for the 2-Methylcyclobutane Scaffold

The construction of the strained four-membered cyclobutane ring is the cornerstone of synthesizing this compound. Various cyclization strategies have been developed to achieve this.

[2+2] Cycloaddition Strategies (Photochemical, Thermal, Catalytic)

The [2+2] cycloaddition is the most direct and widely used method for synthesizing cyclobutanes, involving the reaction of two alkene components to form the four-membered ring. nih.govresearchgate.net This strategy can be initiated by light (photochemical), heat (thermal), or a catalyst.

Photochemical [2+2] Cycloaddition : This classic method involves the excitation of one alkene by UV or visible light, which then reacts with a ground-state alkene. libretexts.orgacs.org Direct excitation often requires high-energy UV light, but visible-light-mediated energy transfer and photoredox catalysis provide alternatives that operate under milder conditions. acs.orgnih.gov Organophotocatalysts, such as 4CzIPN, can mediate the [2+2] cycloaddition of electron-deficient styrenes. nih.gov These reactions are powerful but can sometimes suffer from a lack of regioselectivity, producing both "head-to-head" and "head-to-tail" isomers. nih.gov

Thermal [2+2] Cycloaddition : Thermal [2+2] cycloadditions typically require specific substrates, such as ketenes or keteniminium salts, which can react with alkenes without photochemical activation. libretexts.orgnih.govfiveable.me For example, a one-step approach to borylated cyclobutanes has been developed via the thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts. nih.govrsc.org These borylated cyclobutanes are versatile intermediates for further functionalization.

Catalytic [2+2] Cycloaddition : The use of transition metal catalysts (e.g., Cu, Ru) or organocatalysts has significantly advanced [2+2] cycloaddition reactions, improving efficiency and selectivity. nih.govnih.gov Copper(I) triflate (CuOTf) is a common catalyst for photochemical [2+2] cycloadditions, enabling reactions under visible light irradiation. nih.govacs.org Catalytic enantioselective versions of this reaction provide access to a wide array of chiral cyclobutanes that were previously difficult to obtain. nih.gov

The table below compares different [2+2] cycloaddition strategies.

StrategyActivationKey FeaturesCommon Substrates
PhotochemicalUV/Visible LightDirect route to cyclobutanes; can be mediated by photosensitizers or photocatalysts. acs.orgnih.govConjugated enones, styrenes, various alkenes. nih.govnih.gov
ThermalHeatDoes not require light; often involves highly reactive intermediates like ketenes. libretexts.orgfiveable.meKetenes, keteniminium salts, vinyl boronates. libretexts.orgnih.gov
CatalyticTransition Metal / OrganocatalystMilder conditions, improved efficiency, and potential for high stereoselectivity. nih.govnih.govAlkenes, dienes. nih.gov

Ring Expansion and Contraction Methodologies

Alternative strategies to form the cyclobutane ring involve altering the size of a pre-existing ring.

Ring Expansion : These methods typically start with a three-membered ring, such as cyclopropane, and expand it to a four-membered ring. A Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes provides access to bicyclic systems containing a cyclobutane ring. nih.gov The mechanism involves a tandem Prins addition, ring expansion, and a 1,2-silyl shift. nih.gov

Ring Contraction : This approach involves the synthesis of a cyclobutane from a larger, five-membered ring. ntu.ac.uk A highly stereoselective method has been developed for the synthesis of substituted cyclobutanes from readily available pyrrolidines. acs.orgchemistryviews.org The reaction, mediated by iodonitrene chemistry, proceeds through a proposed 1,4-biradical intermediate that cyclizes to form the cyclobutane. acs.org This method has been successfully applied to a concise formal synthesis of the natural product piperarborenine B, which features a cyclobutane ring. acs.org Other examples include the ring contraction of 2-bromocyclobutanones upon treatment with Grignard reagents. rsc.org

Reductive Amination and Related Approaches

Reductive amination is a highly effective method for introducing an amine group onto a pre-existing carbonyl compound. wikipedia.org In the context of this compound synthesis, this strategy begins with 2-methylcyclobutanone.

The process involves two main steps, which can often be performed in a single pot:

Imine Formation : 2-methylcyclobutanone reacts with an amine source, such as ammonia or an ammonium (B1175870) salt (e.g., ammonium formate), to form an intermediate imine (or the corresponding iminium ion under acidic conditions). masterorganicchemistry.comyoutube.com

Reduction : The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable reduction method. wikipedia.org This approach is one of the most common and versatile methods for amine synthesis in organic chemistry. wikipedia.orgnih.gov

Derivatization and Functionalization Strategies for this compound

The modification of this compound and its analogs is primarily achieved through two main pathways: N-functionalization of the primary amine and the stereocontrolled introduction of new substituents onto the cyclobutane core. These approaches allow for the systematic alteration of the molecule's steric and electronic properties.

The primary amine group of this compound is a versatile handle for a variety of functionalization reactions, including N-alkylation and N-acylation. These reactions introduce new substituents to the nitrogen atom, thereby modifying the compound's basicity, lipophilicity, and potential for intermolecular interactions.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be accomplished through several methods. Reductive amination, a widely used technique, involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. This one-pot procedure is highly efficient for producing a diverse range of N-alkylated derivatives.

Direct alkylation with alkyl halides is another common approach. This reaction typically proceeds via an SN2 mechanism and may require the use of a base to neutralize the hydrogen halide byproduct. The choice of solvent and temperature can influence the reaction rate and selectivity, particularly in preventing over-alkylation to the quaternary ammonium salt.

N-Acylation: The synthesis of N-acyl derivatives of this compound is readily achieved by reaction with acylating agents such as acid chlorides or acid anhydrides. These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. The resulting amides are valuable for their altered electronic properties and conformational rigidity compared to the parent amine. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced using this method.

Below is a table summarizing common N-functionalization reactions for primary amines, which are applicable to this compound.

Reaction TypeReagent ClassFunctional Group Introduced
N-AlkylationAlkyl HalidesAlkyl
Reductive AminationAldehydes/KetonesSubstituted Alkyl
N-AcylationAcid ChloridesAcyl
N-AcylationAcid AnhydridesAcyl
N-SulfonylationSulfonyl ChloridesSulfonyl
N-ArylationAryl Halides (with catalyst)Aryl

Introducing additional substituents onto the cyclobutane ring of this compound with control over the stereochemistry is a significant synthetic challenge due to the inherent ring strain and the need to control the relative orientation of multiple stereocenters. Methodologies for achieving this often rely on starting from a precursor that allows for diastereoselective or enantioselective transformations.

One common strategy involves the use of a chiral starting material or a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, a chiral ketone precursor to this compound can undergo diastereoselective addition of a nucleophile. The existing stereocenter(s) in the chiral ketone can bias the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. Models such as the Felkin-Anh and Cram chelation models are often used to predict the stereochemical outcome of such additions to carbonyl compounds bearing an adjacent stereocenter. bham.ac.uk

Another powerful approach is the use of stereoselective cycloaddition reactions, such as [2+2] cycloadditions, to construct the substituted cyclobutane ring from the outset with the desired stereochemistry. mdpi.com Subsequent functional group interconversions can then be employed to install the amine and methyl groups.

Furthermore, C-H functionalization strategies have emerged as a powerful tool for the direct introduction of substituents onto a pre-existing cyclobutane ring. These methods often employ transition metal catalysts that can selectively activate a specific C-H bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with a degree of stereocontrol. The directing ability of the amine group (or a protected form of it) can be harnessed to achieve regioselective and stereoselective functionalization at a position relative to the amine.

The table below outlines general strategies for achieving stereocontrol in the synthesis of substituted cyclobutanes.

Synthetic StrategyKey PrincipleTypical Outcome
Chiral Pool SynthesisUse of enantiopure starting materialsAccess to specific enantiomers
Chiral AuxiliaryTemporary incorporation of a chiral moietyDiastereoselective bond formation
Asymmetric CatalysisUse of a chiral catalystEnantioselective product formation
Substrate ControlAn existing stereocenter directs the stereochemistry of a new oneDiastereoselective synthesis
[2+2] CycloadditionStereospecific or stereoselective ring formationControl of relative stereochemistry

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Stereoisomeric Purity and Absolute Configuration

Determining the stereoisomeric purity (cis vs. trans) and the absolute configuration of chiral centers in 2-methylcyclobutan-1-amine is fundamental. A combination of advanced spectroscopic methods provides the necessary tools for these assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. For this compound, advanced 2D NMR techniques are essential to differentiate between the cis and trans diastereomers.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the cyclobutane (B1203170) ring are sensitive to their stereochemical environment. In the trans isomer, the methyl and amino groups create a different electronic environment compared to the cis isomer, leading to distinct chemical shifts.

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling networks, helping to assign signals to specific protons within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly crucial for stereochemical assignment. It detects protons that are close in space (<5 Å). For this compound, a NOE correlation between the protons of the methyl group and the proton on the amine-bearing carbon (or the NH₂ protons themselves) would strongly indicate a cis relationship. The absence of such a correlation would suggest a trans configuration. creative-biostructure.com The intensity of the NOE signal can provide quantitative information about internuclear distances.

Dynamic NMR studies at variable temperatures can also provide insights into the energy barriers of conformational changes, such as ring flipping. creative-biostructure.comnih.gov

TechniqueApplication for this compound Analysis
COSY Establishes proton-proton coupling pathways within the cyclobutane ring.
HSQC/HMQC Correlates each proton to its directly bonded carbon atom for unambiguous spectral assignment.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, confirming the overall structure.
NOESY/ROESY Differentiates cis and trans isomers by identifying through-space proximity of the methyl and amine group protons.

A planar cyclobutane ring would have a high degree of symmetry (D₄h), but the puckered conformation (D₂d) adopted by most cyclobutane derivatives leads to a more complex spectrum. nih.govifo.lviv.ua The lack of a center of symmetry in the puckered state can be confirmed by IR and Raman studies. ic.ac.uk The vibrational modes of the cyclobutane ring, particularly the ring-puckering and ring-breathing modes, occur at characteristic frequencies. The substitution with methyl and amine groups leads to predictable shifts in these frequencies and introduces new bands characteristic of C-N and N-H vibrations. Analysis of the far-infrared spectrum can directly probe the low-frequency ring-puckering vibrations, providing data on the potential energy surface of this motion. researchgate.netresearchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Relevance to this compound
N-H Stretch3300-3500Confirms the presence of the primary amine group.
C-H Stretch2850-3000Relates to the methyl and cyclobutane C-H bonds.
N-H Bend1590-1650Characteristic of the primary amine group.
CH₂ Scissoring~1450Associated with the methylene (B1212753) groups in the ring.
C-N Stretch1000-1250Indicates the bond between the ring and the amine group.
Ring Puckering< 200Provides direct insight into the ring's conformational dynamics. researchgate.net

X-ray crystallography provides the most definitive structural information for molecules in the solid state, including precise bond lengths, bond angles, and torsional angles that define the molecular conformation. While obtaining suitable crystals of the free amine might be challenging, derivatives such as the hydrochloride salt or amides are often more amenable to crystallization.

A crystal structure would unambiguously determine the relative stereochemistry (cis or trans) and provide precise values for the ring's puckering angle. acs.orgnih.gov In substituted cyclobutanes, the puckering angle (the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes) is a key parameter describing the deviation from planarity. This technique allows for a direct visualization of the preferred conformation in the crystal lattice, showing whether substituents adopt axial-like or equatorial-like positions. mdpi.com

ParameterTypical Value for Substituted CyclobutanesSignificance
C-C Bond Length1.55 ÅCan indicate ring strain. nih.gov
C-C-C Bond Angle88°Shows significant deviation from the ideal 109.5°, indicating angle strain. libretexts.org
Puckering Angle (θ)25-35°Quantifies the degree of non-planarity of the ring. nih.govresearchgate.netyoutube.com

Conformational Dynamics of the 2-Methylcyclobutane Ring System

If cyclobutane were planar, it would experience significant torsional strain due to the eclipsing of all C-H bonds. libretexts.org To alleviate this strain, the ring adopts a non-planar, "puckered" or "butterfly" conformation. ic.ac.uklibretexts.orgutdallas.edu In this conformation, the torsional strain is reduced, but the angle strain increases slightly as the C-C-C bond angles decrease from 90° to around 88°. saskoer.ca

This puckered ring is flexible and undergoes a rapid inversion, or "ring-flipping," process where one puckered conformation converts to another. In unsubstituted cyclobutane, these two conformations are identical. The energy barrier for this ring inversion is relatively low, estimated to be around 1.48 kcal/mol (518 cm⁻¹). researchgate.net This dynamic equilibrium means that at room temperature, the ring is constantly flipping between two equivalent puckered states.

The presence of methyl and amine substituents on the cyclobutane ring makes the two puckered conformations non-equivalent in energy. acs.org The substituents can occupy two distinct positions in a puckered ring: axial-like (pointing more perpendicular to the general plane of the ring) and equatorial-like (pointing more outwards).

The conformational preference is dictated by the minimization of steric strain. Generally, larger substituents prefer the more spacious equatorial position to avoid steric clashes with other atoms, particularly 1,3-diaxial interactions.

Trans-2-Methylcyclobutan-1-amine: In the trans isomer, one substituent is on the "up" face of the ring and one is on the "down" face. Ring flipping interconverts a conformation with (axial-methyl, equatorial-amine) to one with (equatorial-methyl, axial-amine). The equilibrium will favor the conformer where the bulkier group occupies the equatorial position.

Cis-2-Methylcyclobutan-1-amine: In the cis isomer, both substituents are on the same face of the ring. The two primary puckered conformations would be (axial-methyl, equatorial-amine) and (equatorial-methyl, axial-amine). Unlike cyclohexane, where a 1,2-cis substitution leads to one axial and one equatorial group, the situation in cyclobutane is more complex due to the puckering. However, the principle of placing the larger group in the less sterically hindered position still governs the conformational equilibrium.

The interplay between the sizes of the methyl and amine groups determines the dominant conformation for each isomer. Computational studies, in conjunction with experimental data from NMR and vibrational spectroscopy, can quantify the energy differences between these conformers. acs.orgnih.gov

IsomerConformer 1Conformer 2 (after ring flip)Favored Conformer
trans (axial-Me, equatorial-NH₂)(equatorial-Me, axial-NH₂)Depends on the relative steric bulk of Me vs. NH₂.
cis (axial-Me, equatorial-NH₂)(equatorial-Me, axial-NH₂)Depends on minimizing 1,2 and 1,3 steric interactions.

Intramolecular Interactions and Their Role in Molecular Architecture

The cyclobutane ring itself is not planar but adopts a puckered conformation to alleviate the torsional strain that would arise from eclipsing interactions between adjacent C-H bonds in a planar structure. The degree of this puckering is influenced by the substituents on the ring. In this compound, the methyl and amino groups can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformations is determined by the balance of minimizing steric repulsion and optimizing any attractive intramolecular forces.

In the cis isomer, both the methyl and amino groups are on the same face of the ring. This arrangement can lead to significant steric strain if both groups are forced into close proximity. To mitigate this, the ring may adopt a more puckered conformation, increasing the distance between the substituents. Furthermore, the proximity of the amino group (a hydrogen bond donor) and the methyl group in the cis configuration could, in principle, allow for a weak C-H···N intramolecular hydrogen bond, although this is generally a very weak interaction. The more dominant interactions would be steric repulsion between the hydrogen atoms of the methyl group and the lone pair or hydrogen atoms of the amino group.

Conversely, in the trans isomer, the methyl and amino groups are on opposite faces of the ring. This configuration inherently reduces the direct steric clash between the two bulky groups. As a result, the trans isomer is generally expected to be more stable than the cis isomer. The puckering of the cyclobutane ring in the trans isomer will be primarily influenced by the preference of the larger amino group and the methyl group to occupy the more sterically favorable pseudo-equatorial positions.

Computational studies on substituted cyclobutanes have shown that the energy differences between various conformations can be subtle, and the final molecular geometry is a fine balance of these competing intramolecular forces. The presence of the amino group introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational landscape. For instance, an interaction between the amino group's hydrogen atoms and the electron cloud of the cyclobutane ring's C-C bonds could provide a small degree of stabilization to certain conformations.

Structural ParameterValue
C1-C2 Bond Length1.55 Å
C2-C3 Bond Length1.56 Å
C1-N Bond Length1.47 Å
C2-C(methyl) Bond Length1.54 Å
C1-C2-C3 Bond Angle88.5°
H-N-H Bond Angle106.0°
Ring Puckering Angle25°
N-C1-C2-C(methyl) Dihedral Angle (trans)~150°

Chemical Reactivity and Reaction Mechanisms of 2 Methylcyclobutan 1 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group is the central feature of its reactivity, bestowing upon it nucleophilic and basic properties. This allows the amine to participate in a wide array of reactions, including substitutions and oxidative transformations.

As a primary amine, 2-Methylcyclobutan-1-amine is an effective nucleophile, readily attacking electron-deficient centers. studymind.co.uksavemyexams.com The nitrogen's lone pair can initiate substitution reactions with various electrophiles, such as halogenoalkanes and acyl chlorides. studymind.co.ukchemguide.co.ukchemguide.co.uk

In alkylation reactions , the amine attacks the partially positive carbon atom of a halogenoalkane, displacing the halide ion in a nucleophilic substitution reaction. studymind.co.ukchemguide.co.ukdocbrown.info This process can, however, lead to a mixture of primary, secondary, and tertiary amines, as the initially formed secondary amine can compete with the primary amine for the alkylating agent. studymind.co.uk Using a large excess of the initial amine can favor the formation of the monosubstituted product. chemguide.co.uk

Acylation reactions with acyl chlorides are typically vigorous and proceed via a nucleophilic addition-elimination mechanism. savemyexams.comdocbrown.infochemguide.co.uk The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comdocbrown.info This is followed by the elimination of a chloride ion and a proton from the nitrogen, forming a stable N-substituted amide. chemguide.co.ukchemguide.co.ukchemistrystudent.com An excess of the amine or the presence of another base is often required to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Table 1: Representative Nucleophilic Reactions of this compound

Reactant Reaction Type Product
Bromoethane Alkylation N-Ethyl-2-methylcyclobutan-1-amine

While the amine group is primarily nucleophilic, it can undergo transformations involving electrophiles and oxidation. Oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.comlibretexts.org

Mild oxidation can convert primary amines into different nitrogen-containing compounds. For instance, reagents like hydrogen peroxide or peroxy acids can oxidize primary amines, potentially leading to hydroxylamines, nitroso, or nitro compounds. britannica.comlibretexts.org More vigorous oxidation, for example with potassium permanganate, can cleave the C-N bond and lead to the formation of aldehydes or ketones. acs.org The specific outcome of oxidizing this compound would depend heavily on the chosen reagent and conditions, with potential products ranging from N-oxidized species to ring-opened fragments. nih.govresearchgate.net

Cyclobutane (B1203170) Ring Transformations

The cyclobutane ring is characterized by significant ring strain, which makes it susceptible to reactions that relieve this strain, primarily through ring-opening. baranlab.orgresearchgate.net These transformations can be initiated thermally, photochemically, or through various reagents. researchgate.net

Electrocyclic ring opening is a key reaction for cyclobutene (B1205218) derivatives, typically proceeding under thermal or photochemical conditions. nih.govresearchgate.netpitt.eduwikipedia.orgimperial.ac.uk For a saturated ring like that in this compound, such reactions are less common without prior modification to introduce unsaturation. However, related ring-opening processes can occur.

Reductive and oxidative ring openings provide pathways to linear compounds from cyclobutane derivatives. researchgate.netrsc.org Oxidative ring cleavage can be achieved using strong oxidizing agents, which can break the C-C bonds of the ring. One-electron oxidation can generate a cation radical, which may readily undergo ring-opening, particularly if substituents like the amine group can stabilize the intermediate species. rsc.org Reductive methods can also cleave the ring, often employing transition metals or dissolving metal conditions, to yield linear alkanes or functionalized derivatives.

Table 2: Potential Ring Opening Pathways for the Cyclobutane Ring

Reaction Type Conditions Potential Product Class
Oxidative Cleavage Strong Oxidants (e.g., KMnO4, O3) Dicarboxylic acids, keto-acids
Reductive Opening H2/Transition Metal Catalyst Substituted hexanes

Carbocation-mediated reactions involving the cyclobutane ring can lead to skeletal rearrangements, most notably ring expansion. chemistrysteps.commasterorganicchemistry.com If a carbocation is formed adjacent to the cyclobutane ring, a Wagner-Meerwein rearrangement can occur, where a C-C bond from the ring migrates to the cationic center. acs.orgwikipedia.orgmychemblog.comlibretexts.orgyoutube.com This process is driven by the relief of ring strain and the formation of a more stable cyclopentyl carbocation. chemistrysteps.commasterorganicchemistry.com For this compound, deamination with nitrous acid could generate a primary carbocation, which would be highly prone to rearrangement to form cyclopentyl derivatives. mychemblog.com Such rearrangements are a common feature in the chemistry of small, strained ring systems. masterorganicchemistry.comnih.govrsc.org

Catalytic Transformations Involving this compound

Chiral primary amines have emerged as powerful organocatalysts in asymmetric synthesis. rsc.orgalfachemic.com Given that this compound is a chiral primary amine, it has the potential to be utilized in various catalytic applications.

Chiral primary amines can catalyze reactions by forming chiral iminium ions or enamines with carbonyl compounds. alfachemic.com This activation mode is central to many organocatalytic transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. alfachemic.com The stereochemical outcome of these reactions is directed by the chiral scaffold of the amine catalyst. While specific studies employing this compound as a catalyst are not prominent, its structural motifs are analogous to those found in successful primary amine organocatalysts. rsc.orgrsc.org The development of catalytic systems that merge organocatalysis with other fields, such as photoredox or metal catalysis, further expands the potential applications for chiral amines in synthesizing complex molecules. nih.govacs.orgmdpi.com

Ligand Exchange Kinetics and Mechanisms

Specific kinetic studies detailing the rates and mechanisms of ligand exchange reactions involving this compound are not readily found in the surveyed literature. However, the behavior of amines in ligand exchange reactions is a well-established area of coordination chemistry. nih.govnih.gov Generally, the exchange of a ligand in a metal complex can proceed through associative, dissociative, or interchange mechanisms.

For an amine ligand like this compound, the mechanism would be influenced by several factors:

The nature of the metal center: The size, charge, and electronic configuration of the metal ion are critical.

The nature of other ligands in the coordination sphere: The steric bulk and electronic properties of co-ligands can affect the rate of substitution.

The reaction conditions: Solvent, temperature, and pressure play significant roles in the kinetics of ligand exchange. nih.gov

It is plausible that this compound would participate in ligand exchange reactions, displacing weaker-binding ligands or being displaced by stronger ones. The kinetics of such processes would provide insight into the stability of the resulting metal-amine complex. A generalized representation of a ligand exchange reaction is shown below:

[M-Ln] + L' ⇌ [M-Ln-1L'] + L

Where M is a metal center, L is the original ligand, and L' (in this case, this compound) is the entering ligand.

Without experimental data, any discussion of the specific rate constants or activation parameters for this compound remains speculative.

Role in Metal-Catalyzed Processes

While specific examples of this compound being used in metal-catalyzed processes are not prominent in the available literature, amines, in general, are crucial components of many catalytic systems. rsc.org They can function as:

Ligands: By coordinating to a metal center, amines can modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity and selectivity. Chiral amines are particularly valuable in asymmetric catalysis. researchgate.net

Bases: Amines can act as proton acceptors, facilitating various catalytic steps. mnstate.edu

Reactants: In reactions such as hydroamination, the amine itself is a substrate that is added across a double or triple bond, often catalyzed by a transition metal complex. researchgate.netresearchgate.net

Given its structure, this compound could potentially serve as a chiral ligand in asymmetric catalysis if resolved into its enantiomers. The cyclobutane framework provides a rigid scaffold, which can be advantageous in creating a well-defined chiral pocket around a metal center.

The table below summarizes the potential roles of amines in metal-catalyzed processes, which could be extrapolated to this compound.

Role in CatalysisDescriptionPotential Application for this compound
Chiral Ligand Modulates the steric and electronic environment of a metal catalyst to induce enantioselectivity in a reaction.Asymmetric hydrogenation, asymmetric C-C bond formation.
Base Acts as a proton shuttle or neutralizes acidic byproducts.Various base-catalyzed reactions.
Reactant Serves as a substrate in the catalytic transformation.Hydroamination reactions.

Further research and experimental studies are necessary to fully elucidate the specific ligand exchange kinetics, reaction mechanisms, and potential applications of this compound in metal-catalyzed processes.

Theoretical and Computational Studies on 2 Methylcyclobutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. For a molecule like 2-Methylcyclobutan-1-amine, these calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density.

Detailed research findings on analogous cyclobutane (B1203170) systems demonstrate that such calculations can yield valuable data. For instance, calculations on similar molecules often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding chemical reactivity; the HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 1: Representative Calculated Electronic Properties for a Substituted Cyclobutylamine Analog

Property Calculated Value Significance
HOMO Energy -9.5 eV Indicates potential for nucleophilic character at the amine group.
LUMO Energy +1.2 eV Suggests susceptibility to attack by strong electrophiles.
HOMO-LUMO Gap 10.7 eV A large gap suggests high kinetic stability under normal conditions.
Dipole Moment 1.5 D Indicates a moderate molecular polarity, influencing solubility and intermolecular interactions.

Note: These values are illustrative and based on typical findings for similar small-molecule amines and cyclobutane derivatives. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve ring strain. The presence of two substituents on the ring in this compound (a methyl group and an amino group) leads to the possibility of different stereoisomers (cis and trans) and various ring conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring these conformational possibilities and the dynamic behavior of the molecule over time. nih.gov

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. mdpi.com This allows for the exploration of the potential energy surface and the identification of stable, low-energy conformations. For this compound, simulations would reveal the preferred puckering angle of the cyclobutane ring and the rotational preferences (rotamers) of the methyl and amino groups. A synergistic approach combining MD simulations with experimental techniques like NMR spectroscopy has been effectively used for the conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives. nih.gov This work reveals that substituents on the cyclobutane ring can modulate the conformational preference of the ring-puckering. nih.gov

Table 2: Key Conformational Parameters from Simulated Dynamics of a Substituted Cyclobutane Ring

Parameter Description Typical Finding
Ring Puckering Angle The angle of deviation from a planar ring structure. Typically around 20-30 degrees, constantly fluctuating.
Substituent Orientation The preference for substituents to be in axial or equatorial positions. The lowest energy conformer usually has bulky groups in the equatorial position to minimize steric hindrance.
Conformational Interconversion Barrier The energy required to flip between different puckered conformations. Generally low, allowing for rapid interconversion at room temperature.

Note: The data represents general findings for substituted cyclobutanes. Specific values depend on the exact molecule and the force field used in the simulation.

Mechanistic Investigations through Computational Modeling (e.g., Transition States, Biradical Intermediates)

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying short-lived intermediates and the high-energy transition states that connect them. For reactions involving cyclobutane derivatives, mechanisms can be complex, sometimes involving stepwise processes with biradical or zwitterionic intermediates rather than concerted pericyclic reactions. bohrium.com

For example, theoretical studies on the reactions of amines can model reaction profiles to determine activation energies. DFT calculations are frequently used to locate the geometry of transition states and calculate their energy, providing a quantitative measure of the reaction barrier. researchgate.netmdpi.com While no specific mechanistic studies on this compound were found, computational investigations of reactions involving other primary amines or cyclobutane ring openings serve as a blueprint. Such studies can distinguish between different possible mechanisms, for instance, by comparing the activation energies of concerted versus stepwise pathways. bohrium.com

Table 3: Example of Calculated Energetics for a Postulated Reaction Step

Species Method Relative Energy (kcal/mol) Key Structural Feature
Reactants DFT (B3LYP/6-31G*) 0.0 Isolated molecules.
Transition State DFT (B3LYP/6-31G*) +25.4 Elongated C-N bond; specific bond angle indicating approach of reactant.
Biradical Intermediate DFT (B3LYP/6-31G*) +15.8 Two unpaired electrons localized on different atoms.
Products DFT (B3LYP/6-31G*) -10.2 Newly formed C-C bond.

Note: This table is a hypothetical example illustrating how computational modeling can quantify the energetics of a reaction pathway. The values are representative of common organic reactions.

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict how a molecule will behave in a new, unstudied reaction, thereby guiding synthetic chemistry efforts. By calculating properties like electrostatic potential maps and frontier molecular orbitals, researchers can predict sites of electrophilic or nucleophilic attack. nih.gov

For this compound, the primary amine group is the most likely site for many chemical reactions. Computational models could predict the regioselectivity and stereoselectivity of its reactions. For instance, in a C-H activation reaction, calculations could predict which of the several different C-H bonds in the molecule is most likely to react. calstate.edu Studies on the site-selective C-H arylation of primary aliphatic amines have been enabled by understanding the mechanism through a combination of experimental and likely computational approaches. calstate.edu Theoretical methods have been successfully used to understand the regio- and stereoselectivity of various cycloaddition reactions, providing useful results for experimentalists. nih.gov

Table 4: Predicted Selectivity in a Hypothetical Acylation Reaction

Reaction Site Predicted Product Ratio Rationale from Computational Model
N-Acylation > 99% The nitrogen atom of the amine has the highest negative electrostatic potential and is the most accessible nucleophilic site.
C-Acylation (at C2) < 1% The C-H bond at this position has a significantly higher activation energy for cleavage compared to N-H functionalization.
C-Acylation (at C3) < 1% Steric hindrance from the methyl group and a less favorable electronic environment make this site less reactive.

Note: This predictive data is illustrative, based on general principles of amine reactivity. Accurate predictions would require specific quantum chemical calculations for the chosen reaction.

Applications of 2 Methylcyclobutan 1 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block

The well-defined stereochemistry of 2-methylcyclobutan-1-amine makes it an excellent chiral building block for the synthesis of enantiomerically pure compounds. sigmaaldrich.comenamine.net The strategic incorporation of this motif allows for the transfer of chirality and the establishment of new stereocenters with a high degree of control, which is a fundamental requirement in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov

Asymmetric Construction of Complex Molecular Architectures

The use of chiral building blocks is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements. nih.gov While direct examples detailing the extensive use of this compound in the total synthesis of complex natural products are not yet widespread in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this arena. Chiral amines, in general, are pivotal in creating stereochemical complexity. sigmaaldrich.com The cyclobutane (B1203170) ring, with its defined substitution, offers a rigid framework that can effectively direct the stereochemical outcome of subsequent reactions.

The application of similar chiral amines in asymmetric synthesis serves as a strong precedent for the potential of this compound. For instance, other chiral amines have been successfully employed as chiral auxiliaries to control the stereoselectivity of alkylation, aldol (B89426), and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in the assembly of complex molecules. The predictable facial bias imposed by the chiral auxiliary guides the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Reaction TypeGeneral Role of Chiral Amine AuxiliaryPotential Application of this compound
AlkylationControls the stereoselective formation of new C-C bonds adjacent to a carbonyl group.Directing the enantioselective alkylation of ketones or esters.
Aldol ReactionGoverns the stereochemistry of the newly formed stereocenters in the β-hydroxy carbonyl product.Controlling the formation of syn- or anti-aldol products.
Michael AdditionDictates the stereoselective addition of nucleophiles to α,β-unsaturated systems.Guiding the conjugate addition of organometallics or other nucleophiles.

Synthesis of Conformationally Restricted Analogs

The conformational flexibility of a molecule can be a significant factor in its biological activity. By introducing rigid structural elements, chemists can design conformationally restricted analogs that may exhibit enhanced potency, selectivity, or metabolic stability. The cyclobutane ring of this compound provides a well-defined and rigid scaffold for this purpose.

A notable application in this area is the synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA). rsc.org GABA is a major inhibitory neurotransmitter in the central nervous system, and its flexible nature allows it to adopt multiple conformations. By incorporating the 2-(aminomethyl)cyclobutane framework, researchers have synthesized rigid GABA analogs where the rotation around the C2-C3 bond is restricted. rsc.org This conformational constraint allows for the investigation of the specific conformations of GABA that are responsible for its biological activity at different receptor subtypes.

The synthesis of 1-amino-2-methylcyclobutane-1-carboxylic acids, which can be considered as constrained analogs of the amino acid valine, further illustrates this principle. researchgate.net These "methanovalines" possess a rigid cyclobutane core that limits the conformational freedom of the amino acid side chain, providing valuable tools for studying peptide and protein structure and function.

Bioactive MoleculeConformational Restriction StrategyResulting Analog
γ-Aminobutyric acid (GABA)Incorporation of a cyclobutane ring to limit C-C bond rotation.cis- and trans-2-(Aminomethyl)cyclobutanecarboxylic acids rsc.org
ValineReplacement of the isopropyl side chain with a methyl-substituted cyclobutane ring.1-Amino-2-methylcyclobutane-1-carboxylic acids researchgate.net

Precursor for Ligands and Organocatalysts

The chiral amine functionality of this compound makes it an ideal starting material for the synthesis of chiral ligands for asymmetric catalysis and for the development of novel organocatalysts.

Chiral ligands, particularly those containing phosphorus and nitrogen donor atoms, are essential components of many transition-metal catalysts used in asymmetric hydrogenation, allylic alkylation, and other enantioselective transformations. The synthesis of chiral aminophosphine (B1255530) ligands often starts from readily available enantiopure amines. nih.govresearchgate.net By reacting this compound with suitable phosphine (B1218219) sources, a variety of chiral P,N-ligands can be prepared. The stereochemistry of the cyclobutane ring can induce a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate.

In the realm of organocatalysis, chiral amines and their derivatives are among the most widely used catalyst scaffolds. They can activate substrates through the formation of chiral iminium ions or enamines, or act as chiral Brønsted bases. While specific organocatalysts derived directly from this compound are still emerging, the structural motif holds significant promise. The rigid cyclobutane backbone can provide a well-defined chiral pocket, enhancing the enantioselectivity of the catalyzed reaction.

Catalyst TypeRole of this compoundPotential Catalytic Application
Chiral P,N-LigandsProvides the chiral backbone and nitrogen donor atom.Asymmetric hydrogenation, hydrosilylation, allylic substitution.
OrganocatalystsServes as the chiral scaffold for the catalytic site.Asymmetric Michael additions, aldol reactions, Mannich reactions.

Development of Novel Synthetic Methodologies Employing this compound Derivatives

The unique structural features of this compound and its derivatives can also be exploited in the development of novel synthetic methodologies. The inherent ring strain of the cyclobutane moiety can be harnessed to drive certain chemical transformations, and the amine functionality provides a handle for further chemical manipulation.

While specific, named reactions or methodologies centered exclusively around this compound are not yet established in the broader chemical literature, its derivatives are being explored in various synthetic contexts. For example, the formal [2+2] cycloaddition to form the cyclobutane core of 2-substituted amino acids represents a key methodological advance. researchgate.net This approach allows for the stereocontrolled synthesis of these valuable building blocks.

The development of new reactions that leverage the unique properties of small, strained rings is an active area of research. It is conceivable that derivatives of this compound could find use in ring-opening or ring-expansion reactions to generate other valuable chiral structures. The combination of the chiral amine and the strained ring system offers a platform for discovering new transformations in organic synthesis.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards greener and more economical processes is driving research into improved synthetic methods for 2-methylcyclobutan-1-amine. Key areas of focus include the use of biocatalysis and the optimization of reaction pathways to reduce waste and energy consumption.

Biocatalytic approaches, in particular, offer significant promise for the synthesis of chiral amines with high selectivity under mild conditions. rsc.org The use of enzymes such as transaminases is a key area of investigation. These enzymes can catalyze the conversion of a ketone precursor to the corresponding amine with high enantioselectivity, a critical consideration for pharmaceutical applications. rsc.org Research is ongoing to discover and engineer transaminases with improved stability and substrate scope to efficiently produce this compound and its derivatives.

Another avenue of research is the development of enzymatic reductive amination processes. researchgate.net This method provides a direct and environmentally friendly route to chiral amines. The discovery and engineering of imine reductases (IREDs) and reductive aminases (RedAms) are expanding the toolkit for sustainable amine synthesis. researchgate.net These enzymatic methods often eliminate the need for harsh reagents and protecting groups, thus simplifying reaction schemes and reducing environmental impact.

In addition to biocatalysis, efforts are being made to develop more efficient traditional synthetic routes. This includes the exploration of novel catalytic systems and reaction conditions that improve yield, reduce reaction times, and allow for the use of less hazardous solvents and reagents.

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic RouteKey FeaturesPotential AdvantagesCurrent Research Focus
Traditional Chemical SynthesisMulti-step processes often involving protecting groups and harsh reagents.Well-established and versatile for a range of derivatives.Development of more efficient catalysts, reduction of step-count, use of greener solvents.
Biocatalytic TransaminationUse of transaminase enzymes to convert a ketone precursor to the amine.High enantioselectivity, mild reaction conditions, reduced waste. rsc.orgEnzyme discovery and engineering for improved stability and substrate specificity.
Enzymatic Reductive AminationDirect conversion of a ketone to an amine using IREDs or RedAms.High atom economy, direct route to chiral amines, environmentally benign. researchgate.netExpanding the library of available enzymes and optimizing reaction conditions.

Exploration of Novel Reactivity Patterns and Cascade Reactions

Future research will also focus on uncovering new ways to functionalize the this compound scaffold. The development of novel reactivity patterns will enable the synthesis of a wider range of derivatives with unique properties.

A significant area of interest is the selective C-H functionalization of the cyclobutane (B1203170) ring. researchgate.netpolimi.it This approach allows for the direct modification of the carbon skeleton without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. polimi.it Catalyst-controlled C-H functionalization can provide access to novel chemical space by enabling the introduction of substituents at various positions on the ring with high regio- and stereoselectivity. researchgate.net

[2+2] cycloaddition reactions are another powerful tool for constructing the cyclobutane core and introducing diverse substituents. acs.orgnih.gov Advances in this area are leading to milder reaction conditions and broader substrate compatibility, facilitating the synthesis of complex cyclobutane derivatives. acs.org The development of new catalytic systems for these reactions is an active area of research.

Cascade reactions, which involve multiple bond-forming events in a single operation, represent an efficient strategy for the rapid assembly of complex molecules from simple precursors. synplechem.comnih.gov Designing cascade sequences that incorporate this compound or its precursors could lead to streamlined syntheses of intricate molecular architectures. Photochemical cascade reactions, in particular, offer a powerful method for accessing a variety of radical species and intermediates under mild conditions. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic routes for this compound with continuous flow chemistry and automated synthesis platforms is a key future direction. These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and process control. europa.eu

Continuous flow systems enable reactions to be performed in a continuous stream, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comflinders.edu.au This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. europa.eu The combination of biocatalysis with flow chemistry is particularly promising, as it allows for the use of immobilized enzymes in packed-bed reactors, facilitating catalyst recycling and continuous production. nih.govresearchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives of this compound. synplechem.com These systems can perform multiple reactions in parallel, allowing for the rapid screening of different reaction conditions and the generation of libraries of compounds for biological or materials testing. The use of cartridge-based automated synthesizers simplifies the process, making these advanced techniques more accessible to a broader range of researchers.

Computational-Guided Design of this compound Derivatives for Specific Synthetic Utilities

Computational chemistry is poised to play an increasingly important role in the design of novel this compound derivatives with specific, pre-determined properties. By using computational models, researchers can predict the reactivity, stereoselectivity, and other chemical properties of new molecules before they are synthesized in the lab.

One key application of computational modeling is in the design of catalysts for the selective functionalization of the cyclobutane ring. For example, computational analysis can provide insights into the transition states of C-H activation reactions, aiding in the design of ligands that promote desired reactivity and stereoselectivity. flinders.edu.au This can accelerate the development of new synthetic methods and provide access to previously inaccessible derivatives.

Computational tools can also be used to guide the engineering of enzymes for biocatalytic processes. By modeling the interactions between a substrate and an enzyme's active site, researchers can identify mutations that are likely to improve the enzyme's activity, stability, or selectivity for the synthesis of this compound.

Furthermore, computational screening can be used to design libraries of this compound derivatives with specific properties for various applications. For instance, quantum chemical calculations can be used to predict the electronic and steric properties of different derivatives, allowing for the rational design of molecules with tailored functionalities for use as ligands, catalysts, or building blocks in materials science.

Table 2: Potential Computationally-Designed Derivatives of this compound and Their Intended Utilities
Derivative StructureComputational Design FocusPotential Synthetic Utility
Chiral Phosphine-Substituted 2-MethylcyclobutanamineModeling of metal-ligand interactions to optimize catalytic activity and enantioselectivity.As a chiral ligand in asymmetric catalysis.
Fluorinated 2-Methylcyclobutanamine AnaloguesQuantum mechanical calculations to predict electronic properties and metabolic stability.As building blocks for medicinal chemistry with improved pharmacokinetic properties.
Polymerizable 2-Methylcyclobutanamine DerivativesMolecular dynamics simulations to predict polymer chain conformation and material properties.As monomers for the synthesis of novel polymers with unique thermal or mechanical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methylcyclobutan-1-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., via [2+2] photocycloaddition or ring-closing metathesis) followed by amine functionalization. Catalytic hydrogenation or Grignard reactions may introduce the methyl group. Optimization includes adjusting reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., palladium for hydrogenation). Purification via column chromatography (silica gel, eluent gradients) or recrystallization ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies methyl group splitting patterns (δ ~1.2–1.5 ppm) and cyclobutane ring protons (δ ~2.0–3.0 ppm). 13^{13}C NMR distinguishes quaternary carbons in the cyclobutane ring .
  • IR : Amine N-H stretches (~3300 cm1^{-1}) and cyclobutane ring vibrations (~1450 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (e.g., m/z ~99 for C5_5H11_{11}N) and fragmentation patterns (e.g., loss of CH3_3) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention. Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry predict stereochemical outcomes in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity and stereochemistry. Molecular docking studies assess interactions with chiral catalysts (e.g., Jacobsen’s catalyst) to optimize enantiomeric excess .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Validate logP via shake-flask experiments (octanol/water partitioning) or HPLC retention time correlation. Solubility discrepancies are addressed by measuring under standardized conditions (pH 7.4 buffer, 25°C) using UV-Vis spectroscopy or nephelometry. Cross-validate with PubChem or DSSTox data .

Q. How does cyclobutane ring strain influence the reactivity of this compound?

  • Methodological Answer : Ring strain (~110 kJ/mol in cyclobutane) increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). Stability under thermal stress is assessed via TGA/DSC, while reactivity with electrophiles (e.g., acyl chlorides) is monitored by 19^{19}F NMR or kinetic studies .

Q. How can isotopic labeling (e.g., 15^{15}N) track metabolic pathways of this compound in biological systems?

  • Methodological Answer : Synthesize 15^{15}N-labeled analogs via reductive amination with 15^{15}NH4_4Cl. Use LC-MS/MS to trace metabolites in in vitro hepatocyte assays. Compare fragmentation patterns against unlabeled controls to identify biotransformation products .

Data Analysis & Reproducibility

Q. What are best practices for ensuring reproducibility in this compound synthesis?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, inert gas flow) and raw spectral data (e.g., NMR integration ratios). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis. Share protocols via open-access platforms (e.g., Zenodo) .

Q. How should researchers statistically analyze contradictory bioactivity data for this compound derivatives?

  • Methodological Answer : Apply ANOVA or t-tests to compare IC50_{50} values across studies. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Confounding variables (e.g., cell line viability, assay temperature) must be standardized in follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.